2,2,2-trifluoro-N-methylethanamine

Übersicht

Beschreibung

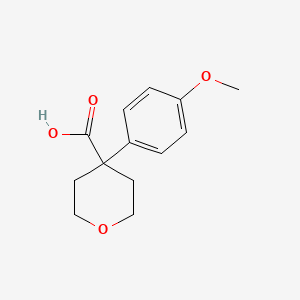

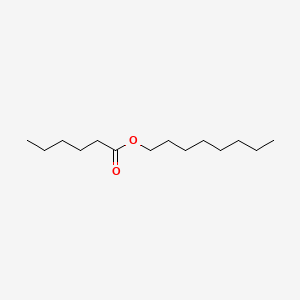

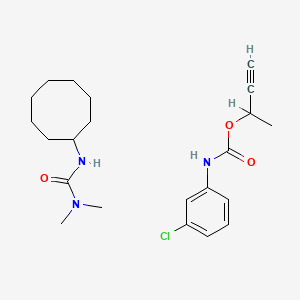

2,2,2-trifluoro-N-methylethanamine, also known as N-methyl-N-(2,2,2-trifluoroethyl)amine, is a chemical compound with the molecular formula C3H6F3N . It has a molecular weight of 113.08 g/mol .

Molecular Structure Analysis

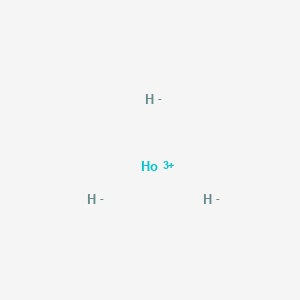

The molecular structure of 2,2,2-trifluoro-N-methylethanamine consists of a central carbon atom bonded to a nitrogen atom and a trifluoroethyl group . The nitrogen atom is also bonded to a hydrogen atom, making it a primary amine .Physical And Chemical Properties Analysis

2,2,2-trifluoro-N-methylethanamine has a molecular weight of 113.08 g/mol and a computed XLogP3 value of 0.5, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and four hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 113.04523368 g/mol . It has a topological polar surface area of 12 Ų .Wissenschaftliche Forschungsanwendungen

Application in Physical Chemistry

In the field of physical chemistry, “2,2,2-trifluoro-N-methylethanamine” is used in the study of ionic liquids with anions based on fluorosulfonyl derivatives .

Method of Application

The compound is used in combination with other anions and the commonly used 1-ethyl-3-methylimidazolium cation (C2C1im) to form ionic liquids . The volumetric mass density and dynamic viscosity of these ionic liquids are measured in the temperature range of 293.15 ≤ T /K ≤ 353.15 and at atmospheric pressure .

Results

The results show that ionic liquids containing these anions exhibit varying densities and viscosities . The experimental volumetric data is used to validate a more consistent re-parameterization of the CL&P force field for use in MD simulations of ionic liquids .

Application in Organic Chemistry

“2,2,2-trifluoro-N-methylethanamine” is used in organic chemistry, specifically in the synthesis of 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazole compounds .

Method of Application

The compound is used in the intramolecular oxidative cyclization of N-(2,2,2-trifluoro-1-(arylimino)ethyl)benzimidamide intermediates by I2/KI . This method provides excellent yields without any purification .

Results

The result is the synthesis of 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazole compounds . These compounds have potential applications in various fields due to their biological activities .

Application in Organic Synthesis

“2,2,2-trifluoro-N-methylethanamine” is used in organic synthesis, specifically in the synthesis of N-2,2,2-Trifluoroethylisatin Ketimines .

Method of Application

The compound is involved in various organic synthesis reactions, including cycloaddition and cascade reactions . It has been developed as a fluorine-containing synthon .

Results

The results show that N-2,2,2-Trifluoroethylisatin Ketimines have received the attention of many chemists since they were first developed in 2015 . This compound has potential applications in various fields due to its biological activities .

Application in Peptide Arylation

“2,2,2-trifluoro-N-methylethanamine” is used in peptide arylation .

Method of Application

The compound is used in the SNAr arylation of peptides with perfluoroaromatics . This provides a route by which to install a useful chemical handle that enables both 19 F-NMR analysis and further chemical modification .

Results

The results show that employing 2,2,2-trifluoroethanol (TFE) as a solvent in peptide SNAr reactions significantly improves nucleophile-selectivity when compared to N, N ′-dimethylformamide (DMF) .

Application in Asymmetric Synthesis

“2,2,2-trifluoro-N-methylethanamine” is used in asymmetric synthesis, specifically in the synthesis of N-2,2,2-Trifluoroethylisatin Ketimines .

Method of Application

The compound is involved in various organic synthesis reactions, including cycloaddition and cascade reactions . It has been developed as a fluorine-containing synthon .

Results

The results show that a highly efficient asymmetric [3 + 2] annulation reaction of N-2,2,2-trifluoroethylisatin ketimines 1 and 2-nitroindoles or 2-nitrobenzofurans was presented by the Wang group in 2021 .

Application in Functional Coatings

“2,2,2-trifluoro-N-methylethanamine” is used in the synthesis of poly(fluoroacrylate)s with tunable wettability and improved adhesion for potential application as functional coatings .

Method of Application

The compound is used in the radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2-(trifluoromethyl)acrylic acid (MAF), an adhesion-promoting monomer .

Results

The results show that the synthesis of poly(fluoroacrylate)s with tunable wettability and improved adhesion was achieved .

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F3N/c1-7-2-3(4,5)6/h7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYJNHZNHGUSNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334309 | |

| Record name | 2,2,2-trifluoro-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoro-N-methylethanamine | |

CAS RN |

2730-67-8 | |

| Record name | 2,2,2-trifluoro-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-Hydroxy-4-sulfonaphthalen-2-yl)diazenyl]benzoic acid](/img/structure/B1596563.png)

![4-[(4-Chlorobenzyl)oxy]benzoic acid](/img/structure/B1596582.png)